molecular formula C21H26N2O2 B115735 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester) CAS No. 149848-03-3

4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)

Cat. No. B115735
CAS RN: 149848-03-3
M. Wt: 338.4 g/mol
InChI Key: KAAQYRJCYGRFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester) is a chemical compound that is commonly used in scientific research. It is a derivative of piperazine and has been found to have several useful properties for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)) involves its ability to bind to and activate specific receptors in the brain. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and movement. By activating this receptor, 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)) can increase the release of dopamine in the brain, leading to improved mood and motor function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)) are complex and varied. It has been found to have both stimulatory and inhibitory effects on the central nervous system, depending on the dose and route of administration. It has also been found to have effects on other neurotransmitter systems such as norepinephrine and serotonin, which can contribute to its overall effects on mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)) in lab experiments is its high selectivity for specific neurotransmitter receptors. This makes it a valuable tool for studying the function of these receptors in the brain. However, one limitation of using this compound is its potential for toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)). One area of interest is the development of new and more selective derivatives of this compound that can be used to target specific neurotransmitter systems in the brain. Another area of interest is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression. Finally, there is a need for further research on the safety and toxicity of this compound, particularly at high doses.

Synthesis Methods

The synthesis of 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)) involves the reaction of 4-Methyl-alpha-phenyl-1-piperazinepropanol with benzoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 60-70°C and the product is obtained after purification.

Scientific Research Applications

4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)) has been found to have several useful applications in scientific research. It is commonly used as a reagent for the detection and measurement of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression.

properties

CAS RN

149848-03-3

Product Name

4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate

InChI

InChI=1S/C21H26N2O2/c1-22-14-16-23(17-15-22)13-12-20(18-8-4-2-5-9-18)25-21(24)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3

InChI Key

KAAQYRJCYGRFDW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

synonyms

[3-(4-methylpiperazin-1-yl)-1-phenyl-propyl] benzoate

Origin of Product

United States

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